

Spectral Analysis of Isovalerophenone: A Technical Guide

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Compound of Interest

Compound Name: Isovalerophenone

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This technical guide provides an in-depth overview of the spectral data for **isovalerophenone** (also known as 3-methyl-1-phenylbutan-1-one), a key aromatic ketone. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for substance identification, structural elucidation, and quality control in research and development settings.

Chemical Structure and Properties

- IUPAC Name: 3-methyl-1-phenylbutan-1-one
- Molecular Formula: $C_{11}H_{14}O$
- Molecular Weight: 162.23 g/mol
- CAS Number: 582-62-7
- Appearance: Colorless to pale yellow liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The 1H and ^{13}C NMR spectra of **isovalerophenone** provide detailed information

about its proton and carbon environments.

^1H NMR Spectral Data

The ^1H NMR spectrum of **isovalerophenone** was recorded on a Varian CFT-20 instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Protons alpha to the carbonyl group are typically observed in the 2.1–2.6 ppm region.

While a detailed peak list with chemical shifts and coupling constants is not publicly available in the searched resources, the expected proton environments are as follows:

- Aromatic protons on the phenyl ring.
- A methylene group ($-\text{CH}_2-$) adjacent to the carbonyl group.
- A methine group ($-\text{CH}-$) further down the alkyl chain.
- Two methyl groups ($-\text{CH}_3$) attached to the methine group.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. For **isovalerophenone**, the spectrum was obtained using deuterated chloroform (CDCl_3) as the solvent. The characteristic carbonyl carbon of a ketone typically appears in the highly deshielded region of the spectrum, between 190 and 220 ppm. Aromatic carbons also show distinct signals in the downfield region.

A specific peak list for **isovalerophenone** is not readily available in the public domain. However, the expected carbon signals correspond to:

- The carbonyl carbon ($\text{C}=\text{O}$).
- Carbons of the phenyl ring.
- The methylene carbon ($-\text{CH}_2-$).
- The methine carbon ($-\text{CH}-$).

- The two equivalent methyl carbons ($-\text{CH}_3$).

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small amount of **isovalerophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. The concentration is adjusted to obtain an optimal signal-to-noise ratio.

Instrumentation:

- ^1H NMR: Varian CFT-20 Spectrometer or equivalent.
- ^{13}C NMR: A standard NMR spectrometer capable of carbon detection.

Acquisition Parameters (Typical):

- Solvent: CDCl_3
- Temperature: Room temperature
- Pulse Program: Standard single-pulse sequence for ^1H and ^{13}C NMR.
- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **isovalerophenone** was obtained from a neat liquid sample using a capillary cell, also referred to as a liquid film. A key diagnostic absorption for ketones is the strong $\text{C}=\text{O}$ stretching vibration.

Functional Group	Characteristic Absorption (cm^{-1})
C=O (Ketone)	~1685
C-H (Aromatic)	~3060
C-H (Aliphatic)	~2960, 2930, 2870
C=C (Aromatic)	~1595, 1450

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: A drop of neat **isovalerophenone** is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters (Typical):

- Technique: Transmission
- Sample Form: Neat liquid film
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of **isovalerophenone** was obtained by gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI) at 70 eV on a HITACHI RMU-7M instrument.^[1] The fragmentation pattern is a key identifier for the compound.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Probable Fragment
162	11.55	[M] ⁺ (Molecular Ion)
120	22.92	[C ₈ H ₈ O] ⁺
105	99.99	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
77	45.83	[C ₆ H ₅] ⁺ (Phenyl cation)
51	13.93	[C ₄ H ₃] ⁺

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced via a gas chromatograph (GC) to separate it from any potential impurities before it enters the mass spectrometer.

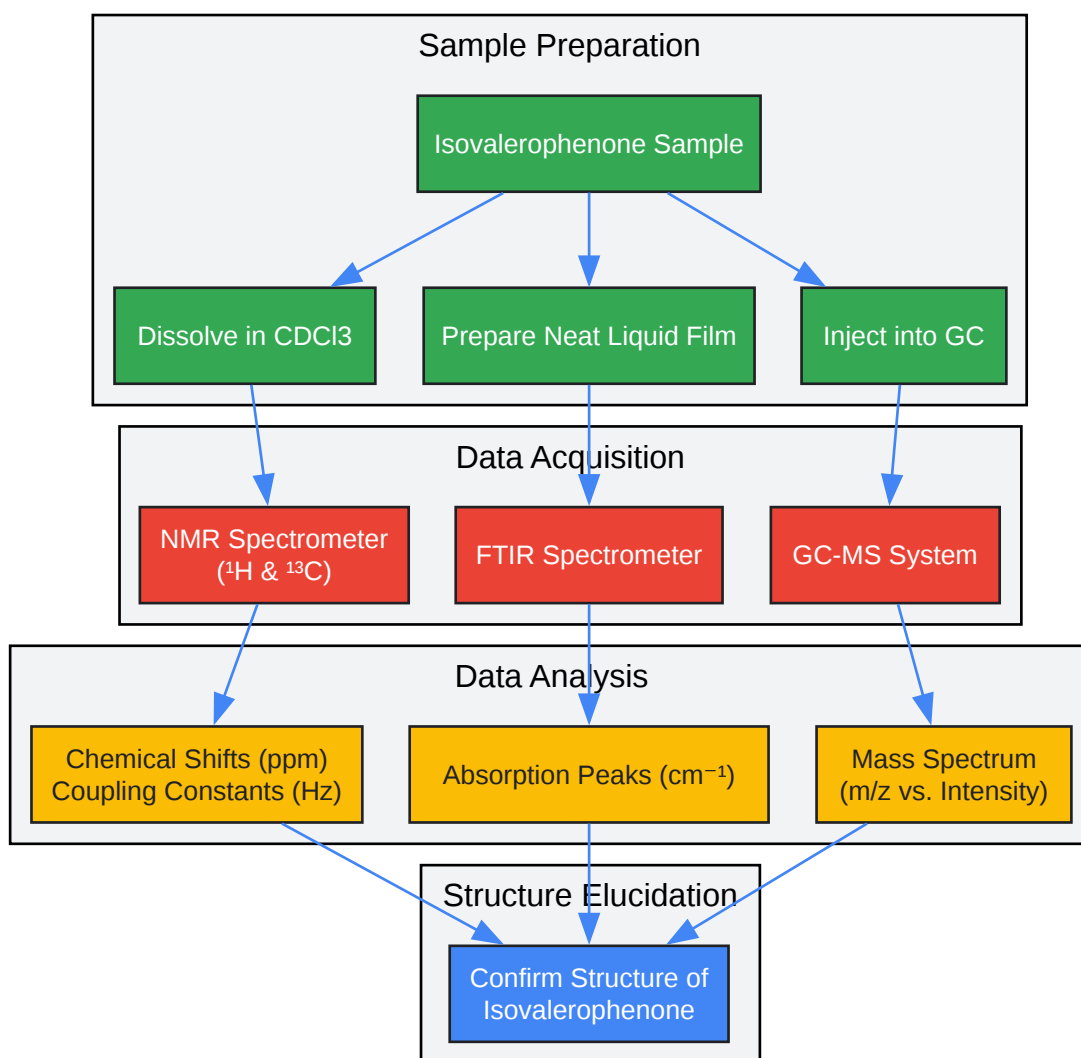
Instrumentation: HITACHI RMU-7M Mass Spectrometer or a similar GC-MS system.

Ionization and Analysis Parameters (Typical):

- Ionization Mode: Electron Ionization (EI)^[1]
- Electron Energy: 70 eV^[1]
- Mass Analyzer: Quadrupole or magnetic sector
- Detector: Electron multiplier

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **isovalerophenone**.



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Workflow for the spectral analysis of **isovalerophenone**.

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References

- 1. ucl.ac.uk [ucl.ac.uk]

- To cite this document: BenchChem. [Spectral Analysis of Isovalerophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672632#isovalerophenone-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1672632#isovalerophenone-spectral-data-nmr-ir-ms)

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